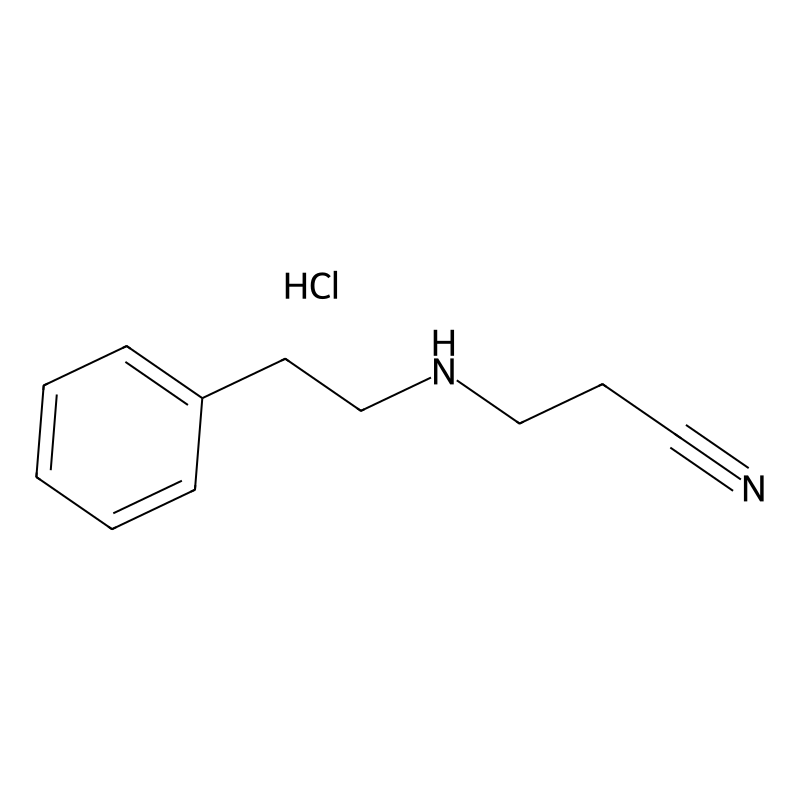

3-Phenethylamino-propionitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Scientific Field: Biochemistry Application Summary: PEA-P HCL is utilized in proteomics research as a biochemical agent . Methods and Procedures: In proteomics, PEA-P HCL can be used to modify proteins or peptides to study their structure-function relationships. The compound’s reactivity with amino groups makes it a candidate for labeling or cross-linking studies. Results and Outcomes:

Neuropharmacology

Scientific Field: Pharmacology Application Summary: Investigated as a synthetic metabolic precursor of 2-Phenylethylamine (PEA), which is an endogenous trace amine and monoamine releasing agent . Methods and Procedures: PEA-P HCL’s role as a prodrug involves its metabolic conversion in vivo to release PEA, which can then exert its neuromodulatory effects. Results and Outcomes: Dosage trials suggest that PEA-P HCL can lead to subtle stimulant effects, potentially making it useful for conditions like depression or anhedonia. The potency and therapeutic window require further investigation .

Synthetic Metabolic Studies

Scientific Field: Medicinal Chemistry Application Summary: PEA-P HCL serves as a potential synthetic metabolic precursor to PEA, aiming to achieve sustained elevated concentrations of PEA in vivo . Methods and Procedures: The compound is administered and monitored for its conversion to PEA, with the goal of bypassing immediate metabolism by MAO enzymes. Results and Outcomes: Initial self-reported trials indicate enhanced focus and stimulation, suggesting its potential for therapeutic use, although these findings are anecdotal and require clinical validation .

Cognitive Enhancement

Scientific Field: Nootropics Application Summary: PEA-P HCL is discussed in nootropic communities for its potential cognitive-enhancing properties .

Organic Electronics

3-Phenethylamino-propionitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of 210.70 g/mol. This compound is characterized by its role as a synthetic metabolic precursor of 2-Phenylethylamine, an endogenous trace amine involved in neurotransmitter modulation. It has gained attention for its potential applications in biochemistry and pharmacology due to its interaction with various biological systems and its influence on cellular processes .

The synthesis of 3-Phenethylamino-propionitrile hydrochloride typically involves the reaction of phenethylamine with acrylonitrile. This reaction is usually catalyzed and conducted under controlled conditions to ensure the desired product is obtained. The compound can also undergo various chemical transformations, including N-dealkylation, which can release 2-Phenylethylamine, enhancing its biological activity.

3-Phenethylamino-propionitrile hydrochloride exhibits significant biological activity, primarily acting as a precursor to 2-Phenylethylamine. It influences neurotransmitter levels in the brain, potentially modulating mood and cognitive functions. Studies have indicated that this compound may lead to increased concentrations of 2-Phenylethylamine in vivo, particularly when administered alongside monoamine oxidase inhibitors, which prevent rapid metabolism by monoamine oxidase enzymes .

The synthesis methods for 3-Phenethylamino-propionitrile hydrochloride include:

- Direct Reaction: The primary method involves the reaction between phenethylamine and acrylonitrile, often requiring specific catalysts and controlled temperature and pressure conditions.

- Alternative Synthetic Routes: Other methods may involve variations in reactants or conditions to optimize yield and purity, although these are less commonly reported in literature.

3-Phenethylamino-propionitrile hydrochloride has several applications across various fields:

- Biochemistry: It is used as a biochemical agent in proteomics research, where it can modify proteins or peptides for structural studies.

- Pharmacology: The compound is investigated for its potential therapeutic effects in treating mood disorders such as depression by modulating neurotransmitter levels.

- Medicinal Chemistry: It serves as a precursor in drug development aimed at enhancing cognitive functions and mood regulation.

- Industrial Use: It is utilized in the synthesis of other chemical compounds and pharmaceuticals .

Research on interaction studies involving 3-Phenethylamino-propionitrile hydrochloride focuses on its biochemical properties and effects on cellular signaling pathways. The compound's ability to act as a monoamine releasing agent highlights its potential implications in neuropharmacology. Studies have shown that it can influence gene expression and cellular metabolism, suggesting a multifaceted role in biological systems.

Several compounds share structural similarities with 3-Phenethylamino-propionitrile hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Phenylethylamine | C8H11N | Endogenous trace amine; modulates mood and cognition. |

| Phenethylamine | C8H11N | Precursor to neurotransmitters; involved in mood regulation. |

| 3-(2-phenylethylamino)propanenitrile | C11H14N2 | Similar structure; potential applications in drug development. |

| 4-Methoxyphenethylamine | C10H13NO | Related structure; studied for similar pharmacological effects. |

The uniqueness of 3-Phenethylamino-propionitrile hydrochloride lies in its specific N-substitution that allows it to evade immediate metabolism by monoamine oxidase enzymes, thereby sustaining elevated levels of 2-Phenylethylamine more effectively than some related compounds. This characteristic enhances its potential therapeutic applications compared to other similar compounds.